4-methanesulfonyl-N-propylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methanesulfonyl-N-propylpiperazine-1-carboxamide is a chemical compound with the molecular formula C9H19N3O3S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is available from several suppliers and is used in the development of molecular force fields for molecular dynamics or Monte Carlo simulations of biomolecular systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-propylpiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with methanesulfonyl chloride and propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-propylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted piperazine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methanesulfonyl-N-propylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biomolecule-ligand interactions and in the development of molecular force fields for simulations.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites, thereby influencing cellular signaling processes.
Comparison with Similar Compounds
4-methanesulfonyl-N-propylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
4-methylsulfonyl-N-propylpiperazine-1-carboxamide: Similar in structure but with a methyl group instead of a methanesulfonyl group.
N-propylpiperazine-1-carboxamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
4-methanesulfonyl-N-ethylpiperazine-1-carboxamide: Contains an ethyl group instead of a propyl group, leading to variations in its biological activity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
4-methylsulfonyl-N-propylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S/c1-3-4-10-9(13)11-5-7-12(8-6-11)16(2,14)15/h3-8H2,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJQOXHHZSSDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.